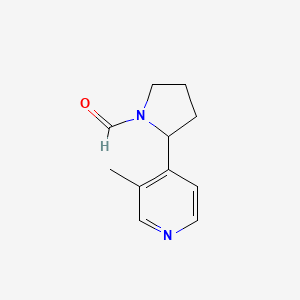
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-甲基吡啶-4-基)吡咯烷-1-甲醛是一种有机化合物,其结构包含一个吡咯烷环连接到一个吡啶环上,吡啶环的 3 位有一个甲基,1 位有一个醛基。
准备方法
合成路线和反应条件
2-(3-甲基吡啶-4-基)吡咯烷-1-甲醛的合成通常涉及吡咯烷环的形成,然后引入吡啶部分。一种常见的合成方法是在受控条件下将合适的先驱体环化。 例如,3-甲基-4-吡啶甲醛与合适的胺反应可以形成所需的吡咯烷环 .
工业生产方法
该化合物的工业生产方法可能涉及优化后的合成路线,以确保高收率和纯度。 这些方法通常包括使用催化剂和特定的反应条件,以促进吡咯烷环的形成及其随后的官能化 .
化学反应分析
反应类型
2-(3-甲基吡啶-4-基)吡咯烷-1-甲醛可以进行多种化学反应,包括:
氧化: 醛基可以被氧化成羧酸。
还原: 醛基可以被还原成醇。
取代: 吡啶环可以进行亲电和亲核取代反应
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
形成的主要产物
氧化: 2-(3-甲基吡啶-4-基)吡咯烷-1-羧酸。
还原: 2-(3-甲基吡啶-4-基)吡咯烷-1-甲醇。
科学研究应用
2-(3-甲基吡啶-4-基)吡咯烷-1-甲醛在科学研究中有几个应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其作为药物发现和开发中药效团的潜力。
工业: 用于生产精细化学品和中间体
作用机制
2-(3-甲基吡啶-4-基)吡咯烷-1-甲醛的作用机制涉及其与特定分子靶标的相互作用。吡咯烷环可以与各种酶和受体相互作用,可能调节它们的活性。 醛基可以与蛋白质上的亲核部位形成共价键,从而影响蛋白质的功能 .
相似化合物的比较
类似化合物
吡咯烷-2-甲醛: 结构相似,但缺少吡啶环。
3-甲基吡啶-4-甲醛: 结构相似,但缺少吡咯烷环。
吡咯烷-1-羧酸: 结构相似,但有一个羧酸基团而不是一个醛基
独特性
2-(3-甲基吡啶-4-基)吡咯烷-1-甲醛是独特的,因为它同时存在吡咯烷环和吡啶环,这赋予了它独特的化学和生物学性质。 这种双环结构可以与分子靶标进行多种相互作用,使其成为各个研究领域中的一种宝贵化合物 .
生物活性
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is an organic compound characterized by its unique structural features, including a pyrrolidine ring and a 3-methylpyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
The molecular formula of this compound is C11H12N2O, with a molecular weight of approximately 190.23 g/mol. The presence of the carbaldehyde functional group enhances its reactivity, making it suitable for various synthetic applications in organic chemistry.
Biological Activities
Research indicates that compounds containing pyrrolidine and pyridine structures possess significant pharmacological properties. The following sections summarize the key biological activities observed for this compound.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of pyridine and pyrrolidine derivatives, revealing promising results for this compound:
- In Vitro Studies : Preliminary assessments suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related pyrrolidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivative A | 0.0039 | S. aureus |
| Pyrrolidine Derivative B | 0.025 | E. coli |
Anticancer Activity
The potential anticancer properties of this compound are also under investigation:
- Cell Line Studies : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For example, certain pyrrolidine derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells .
Understanding the mechanism of action is crucial for the development of therapeutic agents. Molecular docking studies suggest that this compound may interact with specific biological targets, such as enzymes or receptors involved in disease pathways:
- Binding Affinity : Interaction studies utilizing molecular docking simulations are essential for elucidating how this compound binds to target proteins, potentially inhibiting their activity and leading to therapeutic effects .
Case Studies
A series of case studies have highlighted the biological relevance of similar compounds:
- Antibacterial Efficacy : A study on pyrrole derivatives showed significant antibacterial activity against Staphylococcus aureus, with MIC values lower than those of standard antibiotics .
- Antiviral Properties : Some derivatives have exhibited antiviral activities against various viruses, indicating a broader spectrum of biological activity that could be explored further .
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-4-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-7-12-5-4-10(9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI 键 |
JFDMSHLHJZFWRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C2CCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















